molecular formula C17H17Cl2N3O2 B2677678 4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether CAS No. 866144-75-4

4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether

Cat. No.: B2677678
CAS No.: 866144-75-4
M. Wt: 366.24
InChI Key: RMFUHHVOYLUUFW-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₁₇Cl₂N₃O₂
Molecular Weight: 366.25 g/mol
CAS Number: 866144-75-4
MDL Number: MFCD03305920

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. The structure features a 7-chloro substituent, a 6-(2-chloroethyl) group, and a 5-methyl group on the pyrazolo[1,5-a]pyrimidine scaffold.

Properties

IUPAC Name

7-chloro-6-(2-chloroethyl)-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c1-10-12(6-7-18)16(19)22-17(21-10)13(9-20-22)11-4-5-14(23-2)15(8-11)24-3/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFUHHVOYLUUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CCCl)Cl)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a pyrazole derivative with an appropriately substituted pyrimidine. The specific reaction conditions, such as solvent choice, temperature, and catalyst, depend on the desired yields and purity. For instance, one might use a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate under reflux conditions.

Industrial Production Methods: On an industrial scale, the production methods focus on maximizing yield while minimizing cost and waste. This could involve optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of reactions, including:

  • Oxidation: : Potential transformation of the methyl groups or the ether linkage.

  • Reduction: : The chloro groups may be targeted for reduction, potentially leading to the formation of amines.

  • Substitution: : The chloro groups are prime candidates for nucleophilic substitution reactions, where they can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions: Typical reagents might include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as lithium aluminium hydride or hydrogen in the presence of a palladium catalyst.

  • Nucleophiles like sodium azide or organolithium reagents for substitution reactions.

Major Products: The products from these reactions can vary widely depending on the specific conditions, but may include amino derivatives, alcohols, or other substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Medicine: : Explored for its possible use as a drug lead compound due to its unique molecular structure.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is often tied to its interaction with specific molecular targets:

  • Molecular Targets and Pathways: : It may interact with enzymes or receptors, modulating their activity. This interaction can lead to a cascade of cellular responses, ultimately resulting in the observed biological effects.

  • Pathways Involved: : Depending on its specific structure and functional groups, it could influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Structural Analog 1: 4-{6-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl}phenyl methyl Ether

Molecular Formula : C₁₉H₁₇ClN₄OS
Molecular Weight : 384.88 g/mol
CAS Number : 860650-86-8

Key Differences :

  • Substituent at Position 6 : A thiazole-containing [(2-chloro-1,3-thiazol-5-yl)methyl] group replaces the 2-chloroethyl chain.
  • Additional Methyl Group : A 7-methyl group is present, absent in the target compound.
  • The increased molecular weight (384.88 vs. 366.25) suggests higher polarizability, which may influence solubility or receptor binding .

Structural Analog 2: 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol

Molecular Formula : C₂₀H₂₃ClN₄O
Molecular Weight : 370.88 g/mol
CAS Number : 841253-81-4

Key Differences :

  • Substituent at Position 7: A piperidin-2-yl ethanol group replaces the 7-chloro and 6-(2-chloroethyl) groups.
  • Impact: The piperidine-ethanol moiety introduces a basic nitrogen and hydroxyl group, improving aqueous solubility (predicted logP: ~2.5 vs. ~3.5 for the target compound). This modification may enhance bioavailability or metabolic stability in drug design contexts .

Structural Analog 3: Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Molecular Formula : C₁₆H₁₂F₃N₃O₂
Molecular Weight : 335.29 g/mol
CAS Number : 5815-79-2

Key Differences :

  • Substituents : A trifluoromethyl group at position 7 and a carboxylate ester at position 2.
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and resistance to oxidation. The carboxylate ester may serve as a prodrug moiety, enabling controlled release of active metabolites .

Tabulated Comparison of Key Properties

Property Target Compound Analog 1 (Thiazole) Analog 2 (Piperidine-Ethanol) Analog 3 (Trifluoromethyl)
Molecular Formula C₁₇H₁₇Cl₂N₃O₂ C₁₉H₁₇ClN₄OS C₂₀H₂₃ClN₄O C₁₆H₁₂F₃N₃O₂
Molecular Weight (g/mol) 366.25 384.88 370.88 335.29
Key Substituents 6-(2-chloroethyl), 7-Cl 6-(thiazolylmethyl), 7-Me 7-piperidine-ethanol 7-CF₃, 2-carboxylate
Predicted logP ~3.5 ~3.8 ~2.5 ~2.9
Potential Applications Anticandidal agents, kinase inhibitors Pesticidal activity CNS-targeting therapeutics Antiviral, anti-inflammatory

Research Implications

  • Chloroethyl vs. Thiazole Groups : The 2-chloroethyl chain in the target compound may confer alkylating activity, useful in anticancer applications, whereas the thiazole group in Analog 1 could enhance pesticidal efficacy due to sulfur’s electrophilic properties .
  • Trifluoromethyl vs. Chloroethyl : The CF₃ group in Analog 3 improves metabolic stability compared to the chloroethyl group, making it more suitable for long-acting formulations .
  • Piperidine-Ethanol Modification: The introduction of a hydroxyl group in Analog 2 aligns with trends in CNS drug design, where increased solubility is critical for blood-brain barrier penetration .

Biological Activity

4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether (CAS No. 866144-75-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17Cl2N3O2
  • Molecular Weight : 366.24 g/mol
  • Density : 1.35 g/cm³ (predicted)
  • pKa : -0.43 (predicted)

The compound is primarily investigated for its activity as a kinase inhibitor, which plays a crucial role in various signaling pathways involved in cell proliferation and survival. The presence of the pyrazolo[1,5-a]pyrimidine moiety suggests potential interactions with ATP-binding sites of kinases, impacting downstream signaling cascades.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various in vitro assays. The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) conducted screenings against multiple cancer cell lines:

Cell Line Type Mean Growth (%) Most Sensitive Cell Line(s)
Leukemia104.68RPMI-8226 (92.48%)
CNS104.68SF-539 (92.74%)
Breast104.68MCF7 (not specified)

These results indicate that the compound exhibits moderate growth inhibition across various cancer types but may require further optimization to enhance efficacy.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines can modulate neurotransmitter levels, potentially impacting conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Case Studies

  • In Vitro Studies : A study published in PubMed evaluated the compound's effects on rat liver microsomes, revealing that it undergoes hepatic metabolism via cytochrome P450 enzymes, yielding active metabolites that retain pharmacological activity comparable to the parent compound .
  • Neurotransmitter Modulation : Research involving microdialysis in mice demonstrated that the compound could increase levels of acetylcholine and serotonin in the hippocampus, suggesting a mechanism for its neuroprotective effects .
  • Antitumor Activity Assessment : A detailed analysis of the compound's anticancer activity was conducted using a panel of 60 different cancer cell lines. Results showed variable sensitivity among cell lines, with leukemia cells exhibiting significant inhibition at concentrations around 10 µM .

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